

thermochemical data for isomeric nitrobenzonitriles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrobenzonitrile

Cat. No.: B118961

[Get Quote](#)

A Comprehensive Technical Guide on the Thermochemical Properties of Isomeric Nitrobenzonitriles

This guide provides an in-depth analysis of the thermochemical data for 2-nitrobenzonitrile, **3-nitrobenzonitrile**, and 4-nitrobenzonitrile. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic properties of these compounds. This document summarizes key thermochemical parameters, details the experimental methodologies used for their determination, and presents a logical workflow for these experimental processes.

Thermochemical Data Summary

The thermochemical properties of the three isomeric nitrobenzonitriles are crucial for understanding their relative stabilities and reactivity. The standard molar enthalpies of formation in the crystalline phase, combustion, and sublimation have been experimentally determined and are compiled below for comparative analysis.

Table 1: Standard Molar Enthalpies of Formation, Combustion, and Sublimation of Isomeric Nitrobenzonitriles at T = 298.15 K

Isomer	$\Delta fH^\circ m(\text{cr}) / \text{kJ}\cdot\text{mol}^{-1}$	$\Delta cH^\circ m(\text{cr}) / \text{kJ}\cdot\text{mol}^{-1}$	$\Delta gcrH^\circ m / \text{kJ}\cdot\text{mol}^{-1}$
2-Nitrobenzonitrile	88.1 ± 1.4	-3451.7 ± 1.2	88.1 ± 1.4 ^[1]
3-Nitrobenzonitrile	48.7 ± 1.3	-3491.1 ± 1.1	92.2 ± 0.3 ^[2]
4-Nitrobenzonitrile	43.8 ± 1.4	-3496.0 ± 1.2	91.1 ± 1.3 ^[3]

Note: The values for the standard molar enthalpies of formation and combustion are derived from the work of Roux et al. (2003), as cited in the NIST Chemistry WebBook. The standard molar enthalpies of sublimation are directly from the NIST database, which references the same primary source.

Experimental Protocols

The determination of the thermochemical data presented above involves precise calorimetric and analytical techniques. The following sections detail the methodologies employed in the key experiments.

Combustion Calorimetry

The standard molar enthalpies of combustion ($\Delta cH^\circ m$) and subsequently the standard molar enthalpies of formation ($\Delta fH^\circ m$) in the crystalline state were determined using a static bomb calorimeter.

Apparatus and Procedure: A high-precision static bomb calorimeter with a platinum-lined bomb was used. The calorimeter was calibrated by the combustion of a certified sample of benzoic acid.

- Sample Preparation:** A pellet of the nitrobenzonitrile isomer of known mass was placed in a platinum crucible. A cotton thread of known mass and energy of combustion was used as a fuse.
- Bomb Assembly:** The crucible was placed in the bomb, which was then sealed and purged with oxygen. The bomb was filled with pure oxygen to a pressure of 3.04 MPa. A small, known amount of distilled water was added to the bomb to ensure saturation of the final atmosphere with water vapor.

- Calorimetric Measurement: The bomb was placed in the calorimeter, which was filled with a known mass of water. The system was allowed to reach thermal equilibrium. The sample was ignited electrically, and the temperature change of the water was recorded with high precision using a quartz crystal thermometer.
- Data Analysis: The corrected temperature rise was used to calculate the energy of combustion. Corrections were made for the heat of combustion of the cotton fuse and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen. The standard specific energy of combustion was calculated, and from this, the standard molar enthalpy of combustion was derived. The standard molar enthalpy of formation was then calculated using Hess's law.

Sublimation Enthalpy Determination

The standard molar enthalpies of sublimation ($\Delta_{\text{cr}}H^{\circ}\text{m}$) were determined using the Knudsen effusion method.

Apparatus and Procedure: A Knudsen effusion apparatus coupled with a high-precision microbalance was used to measure the rate of mass loss of the sample due to sublimation in a vacuum.

- Sample Preparation: A small amount of the crystalline nitrobenzonitrile isomer was placed in a Knudsen cell, which is a small container with a very small orifice of known area.
- Effusion Measurement: The cell was placed in a thermostated block within a high-vacuum chamber. The temperature of the block was controlled to within ± 0.01 K. The mass of the cell was continuously monitored by a microbalance.
- Vapor Pressure Calculation: The rate of mass loss at a given temperature was used to calculate the vapor pressure of the substance using the Knudsen equation:


$$p = (dm/dt) * (1/Ao) * \sqrt{(2\pi RT/M)}$$

where p is the vapor pressure, dm/dt is the rate of mass loss, Ao is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

- Enthalpy of Sublimation Calculation: The measurements were repeated at several temperatures, and the standard molar enthalpy of sublimation was determined from the slope of the plot of $\ln(p)$ versus $1/T$ according to the Clausius-Clapeyron equation.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the experimental determination of the standard molar enthalpy of formation in the gaseous state ($\Delta_f H^\circ m(g)$) for the isomeric nitrobenzonitriles. This parameter is derived from the experimentally determined values of the standard molar enthalpy of formation in the crystalline state and the standard molar enthalpy of sublimation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Benzonitrile, 3-nitro- [webbook.nist.gov]
- 3. Benzonitrile, 4-nitro- [webbook.nist.gov]
- To cite this document: BenchChem. [thermochemical data for isomeric nitrobenzonitriles]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118961#thermochemical-data-for-isomeric-nitrobenzonitriles>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

